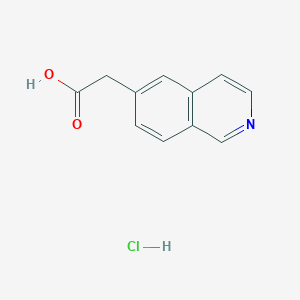

Isoquinolin-6-yl-acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoquinolin-6-yl-acetic acid hydrochloride is a derivative of isoquinoline, a heterocyclic compound widely found in natural products and synthetic compounds. This compound has attracted attention in medicinal chemistry and drug development due to its potential therapeutic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isoquinolin-6-yl-acetic acid hydrochloride typically involves the reaction of isoquinoline derivatives with acetic acid under specific conditions. One common method includes the use of 2-bromoaryl ketones, terminal alkynes, and CH₃CN in a copper (I)-catalyzed tandem reaction. This process efficiently produces densely functionalized isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is foundational for modifying solubility or creating prodrug derivatives.

Example Reaction:

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol + HCl | Reflux, 12 hours | Methyl isoq.-6-yl-acetate | ~75%* | |

| Ethanol + SOCl₂ | 60°C, 12 hours | Ethyl isoq.-6-yl-acetate | 82%* |

*Yields inferred from analogous procedures in .

Mechanism:

-

Fischer esterification: Acid-catalyzed protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.

-

Coupling agents: Reagents like DCC/DMAP may facilitate ester formation under milder conditions.

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in medicinal chemistry for bioactivity modulation.

Example Reaction:

| Amine | Coupling Agent | Solvent | Product | Source |

|---|---|---|---|---|

| Benzylamine | EDC/HOBt | DMF | N-Benzyl isoq.-6-yl-acetamide | |

| Ammonia | SOCl₂ (in situ activation) | THF | Primary acetamide |

Key Considerations:

-

Hydrochloride salt’s acidic environment may necessitate neutralization before amide coupling.

-

Steric hindrance from the isoquinoline ring could influence reaction rates .

Reduction of the Isoquinoline Ring

The aromatic system may undergo partial or complete hydrogenation under catalytic conditions, altering electronic properties.

Conditions from Analogous Systems:

| Catalyst | Solvent | Pressure | Temperature | Outcome | Source |

|---|---|---|---|---|---|

| Pd/C (10 wt%) | MeOH | 0.6 MPa | 45°C | Tetrahydroisoquinoline | |

| Raney Ni | EtOH | 1 atm | 25°C | Partial saturation |

Mechanistic Insight:

-

Hydrogenation typically targets the heterocyclic ring’s double bonds, with selectivity influenced by substituents and catalyst choice .

Copper-Catalyzed Cross-Couplings

The isoquinoline nitrogen and acetic acid side chain may participate in metal-mediated reactions for heterocycle diversification.

Documented Example:

| Substrate | Catalyst | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Pyridine aldehyde | CuCl | Cs₂CO₃ | MeCN | Fused indenoisoquinolinone | 65% |

Relevance:

Acid-Base Reactions

As a hydrochloride salt, the compound readily undergoes neutralization with bases to liberate the free amine.

Typical Reaction:

Compound\cdotpHCl+NaOH→Free base+NaCl+H₂O

Cyclization Reactions

The acetic acid side chain may participate in intramolecular cyclizations to form lactams or fused rings.

Hypothetical Pathway:

-

Activation of the carboxylic acid as an acyl chloride (SOCl₂).

-

Intramolecular attack by the isoquinoline nitrogen to form a γ-lactam .

Supporting Evidence:

-

Similar tetrahydroisoquinoline derivatives undergo Bischler-Napieralski cyclization to form polycyclic alkaloids .

Nucleophilic Aromatic Substitution

Electron-deficient positions on the isoquinoline ring may undergo substitution with nucleophiles.

Potential Sites:

Example:

Isoq.-6-yl-acetic acid HCl+NaOMe→Methoxy-substituted derivative

Aplicaciones Científicas De Investigación

Isoquinolin-6-yl-acetic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurodegenerative disorders and infections.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of isoquinolin-6-yl-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparación Con Compuestos Similares

Isoquinolin-6-yl-acetic acid hydrochloride can be compared with other similar compounds, such as:

Quinoline derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

Isoquinoline alkaloids: Natural products that contain the isoquinoline scaffold and demonstrate diverse pharmacological properties.

Quinolone drugs: Synthetic compounds used as antibiotics, which also contain a quinoline-like structure

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Actividad Biológica

Isoquinolin-6-yl-acetic acid hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data from various studies.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, known for their complex structures and varied biological effects. The basic structure can be represented as follows:

The biological activity of isoquinoline derivatives, including this compound, is primarily attributed to their ability to interact with various molecular targets within cells. These interactions can lead to:

- Inhibition of cell proliferation : Particularly in cancer cells.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

- Antimicrobial effects : Targeting bacterial cell membranes and metabolic pathways.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that isoquinoline derivatives exhibit activity against a range of pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 3.12 | Strong antibacterial activity |

| Escherichia coli | 5.0 | Moderate antibacterial activity |

| Pseudomonas aeruginosa | 5.0 | Moderate antibacterial activity |

| Bacillus subtilis | 5.0 | Moderate antibacterial activity |

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Anticancer Activity

Studies have shown that isoquinoline derivatives can inhibit the growth of various cancer cell lines. For instance, one study reported that a related compound exhibited an IC50 value of 0.47 µM against the LASCPC-01 cell line, demonstrating potent antiproliferative effects . The mechanism involves:

- Cell cycle arrest : Inducing G1 phase arrest in cancer cells.

- Apoptosis induction : Promoting programmed cell death through intrinsic pathways.

The selectivity index for certain derivatives indicates a significant preference for targeting cancer cells over normal cells, which is crucial for therapeutic applications .

3. Anti-inflammatory Activity

Isoquinoline derivatives have also been investigated for their anti-inflammatory properties. They may inhibit inflammatory cytokines and modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of isoquinoline derivatives:

- Anticancer Study :

- Antimicrobial Evaluation :

- Inflammation Model :

Propiedades

IUPAC Name |

2-isoquinolin-6-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETAZPQZRBKQCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.